N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazine core substituted with a methanesulfonyl group and a phenyl ring bearing a 2,5-dimethoxybenzene sulfonamide moiety.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-27-15-7-9-17(28-2)18(12-15)30(25,26)22-14-6-4-5-13(11-14)16-8-10-19(21-20-16)29(3,23)24/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPKSSXXYOHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the sulfonamide group would yield amines.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The pyridazine ring in the target compound distinguishes it from other heterocyclic scaffolds (e.g., pyrimidines in ). Methanesulfonyl and dimethoxybenzene sulfonamide groups enhance solubility and target binding compared to simpler sulfonamides (e.g., tetrazole derivatives in ).
Research Implications and Limitations
- Pharmacokinetic Gaps: No published data exist for the target compound’s solubility, bioavailability, or metabolic stability. Analogous compounds (e.g., ) suggest sulfonamide derivatives often exhibit moderate oral bioavailability but require formulation optimization.
- Therapeutic Potential: The compound’s dual sulfonamide and pyridazine structure may confer advantages in diseases driven by dysregulated kinase signaling, such as B-cell malignancies (cf. BTK inhibitors in ).
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfonamide functional group
- Dimethoxybenzene moiety
- Pyridazine ring
The molecular formula is with a molecular weight of approximately 362.4 g/mol. Its structure is pivotal in determining its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. Additionally, the presence of the pyridazine moiety may enhance its interaction with specific receptors or enzymes, potentially leading to varied pharmacological effects.
Antimicrobial Properties
Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values suggest that it possesses comparable efficacy to established antibiotics.
Anticancer Activity
Recent research has explored the anticancer potential of sulfonamide derivatives. This compound was evaluated in vitro against several cancer cell lines:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting a potential role as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives, including our compound, demonstrating significant inhibition of bacterial growth with a focus on its mechanism involving folate synthesis disruption .
- Anticancer Research : A recent investigation published in Cancer Letters assessed the effectiveness of this compound against multiple cancer cell lines. The study concluded that the compound exhibited dose-dependent cytotoxicity and induced apoptosis through caspase activation .
Data Tables
Q & A
Q. Potential causes :
- Impurity interference : Re-purify the compound and re-test; impurities >0.5% can skew results .
- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use orthogonal methods (e.g., SPR + cellular thermal shift assay) .
- Solvent effects : Compare DMSO vs. aqueous solubility; adjust concentrations to avoid aggregation .
Case example : If IC₅₀ values for carbonic anhydrase inhibition vary, re-run assays with recombinant enzyme from multiple sources (e.g., human vs. bacterial) to rule out isoform-specific effects .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
- Metabolite identification : Incubate with liver microsomes (human/rodent) and analyze via LC-MS/MS to detect primary metabolites (e.g., O-demethylation or sulfonamide cleavage) .
- Structural stabilization :
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzene ring to slow oxidative metabolism .
- Replace labile methoxy groups with methyl or cyclopropyl .
In vivo validation : Administer stabilized analogs to rodent models and measure plasma half-life (t₁/₂) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
